2,2,6-Trimethylchroman-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

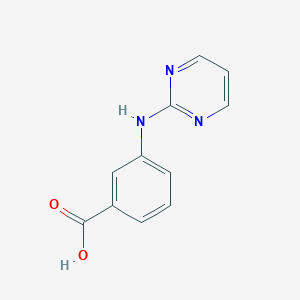

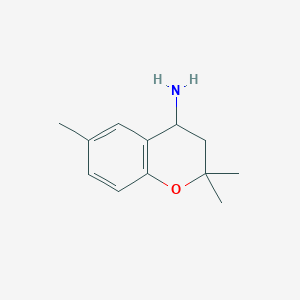

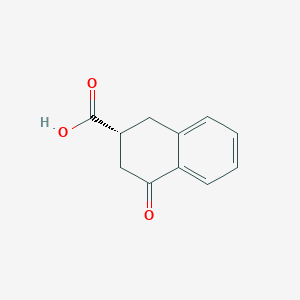

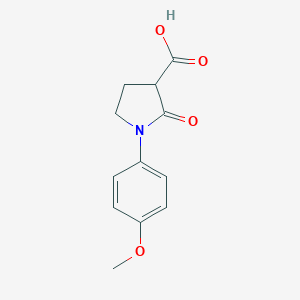

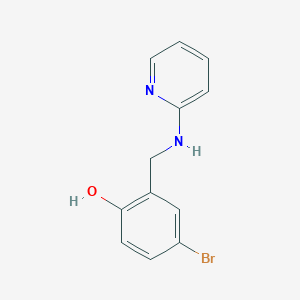

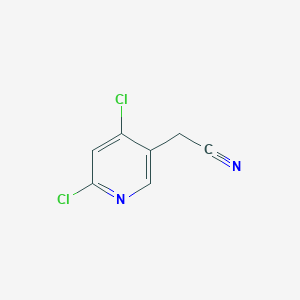

“(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine” is a type of heterocyclic compound . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been investigated, and these reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .

Molecular Structure Analysis

The structure of “(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine” is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The name chromene is applied to both the 2H- and 4H-form of the molecule .

Chemical Reactions Analysis

There are several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Wissenschaftliche Forschungsanwendungen

Photoprotektive Anwendungen

Aufgrund seiner Chromanonstruktur absorbiert die Verbindung UV-Strahlung. Forscher untersuchen ihre Verwendung in Sonnenschutzmitteln und photoprotektiven Formulierungen. Ihre Fähigkeit, UV-induzierte Hautschäden und Photoalterung zu verhindern, macht sie wertvoll in kosmetischen und dermatologischen Anwendungen.

Für detailliertere Informationen können Sie sich auf folgende Quellen beziehen:

Wirkmechanismus

The exact mechanism of action of chromenamine is not fully understood. However, it is believed that chromenamine may act as an antagonist of certain receptors, such as the 5-HT2A receptor, and may also act as an agonist of certain receptors, such as the 5-HT1A receptor. Chromenamine may also act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2).

Biochemical and Physiological Effects

Chromenamine has been studied for its potential biochemical and physiological effects. Chromenamine has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer activities in vitro. Chromenamine has also been shown to have anti-diabetic, anti-obesity, and anti-cardiovascular activities in vivo. Chromenamine may also act as a modulator of the immune system and may have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

Chromenamine has several advantages for use in laboratory experiments. Chromenamine is a relatively inexpensive compound and is readily available from chemical suppliers. Chromenamine is also relatively stable and can be stored for extended periods of time without significant degradation. Chromenamine is also relatively non-toxic and can be handled safely in the laboratory.

However, there are some limitations to the use of chromenamine in laboratory experiments. Chromenamine can be difficult to synthesize in high yields and the reaction conditions for the synthesis of chromenamine can be difficult to control. Chromenamine can also be difficult to purify and can be contaminated with impurities. Furthermore, chromenamine can be difficult to characterize due to its relatively low solubility in most solvents.

Zukünftige Richtungen

There are several potential future directions for the research and development of chromenamine. One potential direction is to further investigate the potential therapeutic applications of chromenamine. Chromenamine has already been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer activities and further research could lead to the development of new therapeutic agents. Another potential direction is to further investigate the mechanism of action of chromenamine. Further research into the mechanism of action of chromenamine could lead to the development of new drugs that target specific receptors and enzymes. Finally, further research into the synthesis of chromenamine could lead to the development of more efficient and cost-effective synthesis methods.

Synthesemethoden

Chromenamine can be synthesized by several different methods. The most common method involves the condensation of a chromene derivative with a primary amine to form a secondary amine. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at elevated temperatures. Other methods of synthesizing chromenamine include the reaction of a chromene derivative with a nitrile, the reaction of a chromene derivative with an aldehyde, and the reaction of a chromene derivative with an acyl halide.

Eigenschaften

IUPAC Name |

2,2,6-trimethyl-3,4-dihydrochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6,10H,7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZVRFYHBJOICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B173449.png)

![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)

![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)